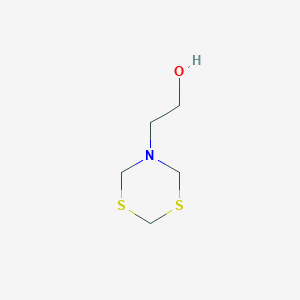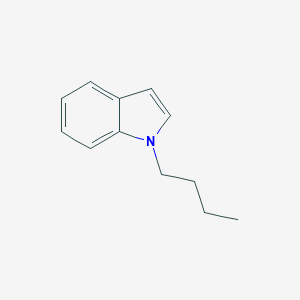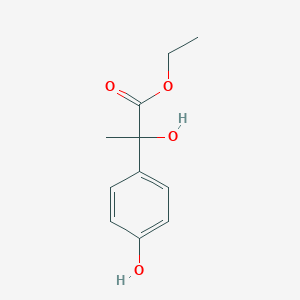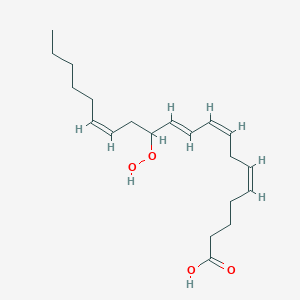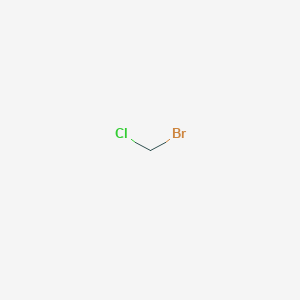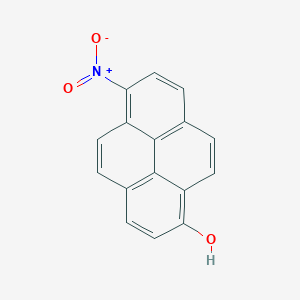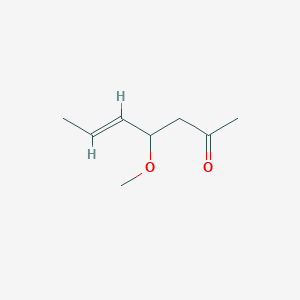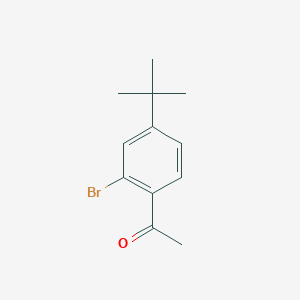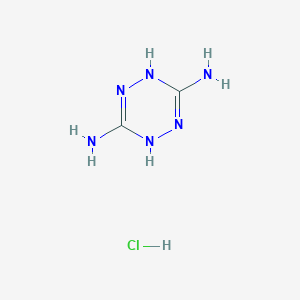![molecular formula C23H20N4O2 B122778 3-[1-(3-Aminopropyl)-1H-indol-3-YL]-4-(1H-indol-3-YL)-1H-pyrrole-2,5-dione CAS No. 137592-43-9](/img/structure/B122778.png)
3-[1-(3-Aminopropyl)-1H-indol-3-YL]-4-(1H-indol-3-YL)-1H-pyrrole-2,5-dione
Vue d'ensemble
Description
This compound is a small molecule with the chemical formula C23H20N4O2 . It belongs to the class of organic compounds known as n-alkylindoles, which are compounds containing an indole moiety that carries an alkyl chain at the 1-position .
Molecular Structure Analysis
The molecular structure of this compound includes two indole rings and one pyrrole ring . The average molecular weight is 384.4305, and the monoisotopic weight is 384.158625904 .Applications De Recherche Scientifique
Pharmacology: Protein Kinase Inhibition
This compound is known to interact with 3-phosphoinositide-dependent protein kinase 1 (PDK1) in humans . PDK1 plays a crucial role in the activation of AGC (protein kinase A, G, and C families) kinases and regulates cellular processes such as growth, proliferation, and survival. By modulating PDK1 activity, this compound could serve as a valuable tool in studying kinase signaling pathways and developing therapeutic strategies for diseases where PDK1 is implicated.
Biomedicine: Drug Development
As an experimental small molecule, it has potential applications in drug development . Its interaction with human proteins could be harnessed to design new drugs, particularly in targeting diseases that involve protein misfolding or dysfunction. The compound’s structural complexity allows for the exploration of novel binding sites and mechanisms of action.
Biochemistry: Molecular Interaction Studies
The compound’s ability to bind to specific proteins can be utilized in biochemistry for studying molecular interactions . It can act as a probe to understand the binding affinities and structural conformations of proteins, which is essential for elucidating biochemical pathways and mechanisms.
Chemical Synthesis: Building Block
In synthetic chemistry, this compound could be used as a building block for creating more complex molecules . Its indole groups and reactive dione moiety make it a versatile precursor for synthesizing a wide array of heterocyclic compounds, which are prevalent in many pharmaceuticals and organic materials.
Materials Science: Polymer Modification
The compound’s structure suggests potential use in materials science, particularly in the modification of polymers . Its functional groups could be used to introduce specific properties to polymers, such as increased thermal stability or enhanced electrical conductivity.
Machine Learning: Predictive Modeling
The detailed pharmacological data available for this compound can be used to build, train, and validate predictive machine-learning models . These models could predict the compound’s behavior in biological systems, aiding in the rapid development of new therapeutics.
Toxicology: Safety Profiling
Understanding the toxicity and safety profile of this compound is crucial in toxicology . It can be studied to determine its adverse effects, metabolism, and clearance from the body, which is vital for assessing its potential as a drug candidate.
Pharmacogenomics: Personalized Medicine
Research into the compound’s pharmacogenomic effects could lead to applications in personalized medicine . By studying how genetic variations affect the compound’s action, researchers can tailor treatments to individual genetic profiles, improving efficacy and reducing side effects.
Mécanisme D'action
Target of Action
The primary target of 3-[1-(3-Aminopropyl)-1H-indol-3-YL]-4-(1H-indol-3-YL)-1H-pyrrole-2,5-dione is 3-phosphoinositide-dependent protein kinase 1 (PDK1) . PDK1 plays a crucial role in cellular signaling pathways, particularly those involved in cell growth, proliferation, and survival.
Mode of Action
It is known to interact with its target, pdk1 . The interaction between the compound and PDK1 may result in changes to the kinase’s activity, potentially influencing downstream signaling pathways.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown . Given the role of PDK1 in various signaling pathways, it is plausible that the compound could influence pathways related to cell growth and survival.
Safety and Hazards
Propriétés
IUPAC Name |
3-[1-(3-aminopropyl)indol-3-yl]-4-(1H-indol-3-yl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2/c24-10-5-11-27-13-17(15-7-2-4-9-19(15)27)21-20(22(28)26-23(21)29)16-12-25-18-8-3-1-6-14(16)18/h1-4,6-9,12-13,25H,5,10-11,24H2,(H,26,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APYXQTXFRIDSGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(3-Aminopropyl)-1H-indol-3-YL]-4-(1H-indol-3-YL)-1H-pyrrole-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



